molecular formula C21H26N2O3 B5644219 1-(3-furoyl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1,4-diazepane

1-(3-furoyl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1,4-diazepane

Cat. No. B5644219
M. Wt: 354.4 g/mol
InChI Key: XYIONQSAIFHFPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydrobenzodiazepine derivatives involves novel and efficient methods, including one-pot multicomponent reactions that yield high product specificity without the need for catalysts or activation. Such methods provide a streamlined approach to generating these compounds, highlighting their synthetic accessibility (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds within this class, including 1-(3-furoyl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1,4-diazepane, has been characterized using various techniques such as IR, MS, 1H NMR, and elemental analysis. Additionally, X-ray single-crystal diffraction has been employed to obtain and determine the crystal structures of related derivatives, providing insight into their three-dimensional conformation and molecular interactions (Wang et al., 2016).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, including condensation and cyclization processes that are crucial for their synthesis. The reactivity and functional group transformations observed in these reactions underpin the compounds' diverse chemical properties and potential for further functionalization (Pathak et al., 2006).

properties

IUPAC Name

furan-3-yl-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c24-21(19-7-12-25-16-19)23-9-3-8-22(10-11-23)15-17-6-13-26-20-5-2-1-4-18(20)14-17/h1-2,4-5,7,12,16-17H,3,6,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIONQSAIFHFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=COC=C2)CC3CCOC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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